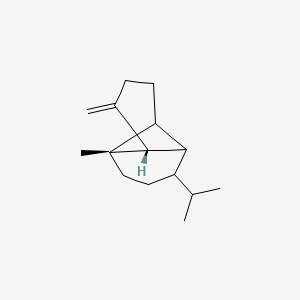

cis-beta-Copaene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1 |

InChI Key |

UPVZPMJSRSWJHQ-QBXMUUHRSA-N |

Isomeric SMILES |

CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=C)CC3)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Cis Beta Copaene

Precursor Substrates in cis-beta-Copaene (B3060970) Biosynthesis

The construction of the this compound carbon skeleton relies on the sequential assembly of universal isoprenoid building blocks, leading to the formation of a central C15 substrate that undergoes the definitive cyclization reaction.

Farnesyl Pyrophosphate (FPP) as the Central Substrate

Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the direct and central precursor for the biosynthesis of all sesquiterpenes, including this compound. wikipedia.orgresearchgate.net FPP serves as the substrate for a class of enzymes called sesquiterpene synthases, which catalyze its cyclization into a vast array of structurally diverse C15 hydrocarbons. researchgate.netnih.gov The formation of this compound begins when a specific synthase binds FPP in its active site, initiating a complex series of carbocation-mediated reactions. FPP itself is a key metabolic node, branching into the synthesis of not only sesquiterpenes but also other essential molecules like sterols, carotenoids, and dolichols. wikipedia.orgnih.govresearchgate.net

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

The ultimate building blocks for all terpenoids are the five-carbon isomers, Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). nih.govmdpi.comfigshare.com These C5 units are synthesized through two primary and compartmentally distinct pathways in plants and some other organisms: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govfigshare.comresearchgate.net

Once synthesized, DMAPP acts as the initial substrate for chain elongation. An enzyme, farnesyl pyrophosphate synthase (FPPS), catalyzes the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP. researchgate.net This two-step process first yields the C10 intermediate geranyl pyrophosphate (GPP), which is then further elongated with another IPP molecule to produce the C15 FPP, the immediate precursor for this compound synthesis. researchgate.netnih.gov

Sesquiterpene Synthases Catalyzing this compound Formation

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is accomplished by sesquiterpene synthases (STPSs). These enzymes are responsible for generating the immense structural diversity observed in sesquiterpenes by controlling the intricate cyclization cascade of the farnesyl cation formed from FPP. researchgate.netnih.gov

Identification and Functional Characterization of Specific Synthases (e.g., Cop4, Copu2, Copu3)

Several specific sesquiterpene synthases capable of producing β-copaene have been identified and characterized, primarily from fungal sources.

Cop4: A well-studied STPS from the fungus Coprinus cinereus, Cop4 is a catalytically promiscuous enzyme. ebi.ac.uk When expressed recombinantly, its product profile includes β-copaene, which accounts for approximately 30% of the total terpenes produced, alongside other compounds like cubebol (B1253545). nih.gov The fidelity of Cop4 can be influenced by reaction conditions such as pH. ebi.ac.uk

Copu2 and Copu3: Research on the basidiomycete Coniophora puteana led to the identification of new STPSs, including Copu2 and Copu3. nih.govnih.gov Functional characterization revealed that Copu2 is the first identified enzyme capable of the highly selective generation of β-copaene, with this compound representing 62% of its product profile. nih.gov This makes Copu2 the first exclusive β-copaene synthase discovered. nih.gov Copu3 was identified as a highly efficient cubebol synthase (75% selectivity). nih.gov

The discovery of these enzymes, particularly the highly selective Copu2, provides valuable tools for the biotechnological production of β-copaene. nih.govnih.gov

| Enzyme | Source Organism | Main Product(s) | Selectivity for β-Copaene | Reference |

|---|---|---|---|---|

| Cop4 | Coprinus cinereus | δ-cadinene, β-copaene, cubebol | ~30% | ebi.ac.uknih.gov |

| Copu2 | Coniophora puteana | β-copaene | 62% | nih.gov |

| Copu3 | Coniophora puteana | Cubebol | Minor product | nih.gov |

Molecular Basis of Enzymatic Catalysis

The catalytic mechanism of sesquiterpene synthases involves the ionization of the diphosphate group from FPP, a step that requires divalent metal cofactors like Mg²⁺, which are coordinated by conserved aspartate-rich motifs (e.g., DDXXD) in the enzyme's active site. nih.govnih.gov This ionization generates a series of highly reactive carbocation intermediates within the confines of the active site.

The final product of the cyclization reaction is determined by the precise three-dimensional architecture of the enzyme's active site, which guides the folding of the flexible FPP substrate and stabilizes specific carbocation intermediates, steering the reaction cascade toward a particular structural outcome. nih.govacs.org

A critical structural element influencing catalytic fidelity is the conserved H-α1 loop. nih.gov Studies on fungal synthases from Coprinus cinereus have shown that this loop moves to cap the active site after the substrate binds. nih.gov Altering this loop through site-directed mutagenesis has a significant impact on the product profile. For instance, mutations in the H-α1 loop of Cop4 markedly affected its product distribution. nih.govnih.gov This research confirms that the architecture of the active site, including dynamic elements like the H-α1 loop, plays a determinative role in controlling the complex cyclization chemistry and ensuring the catalytic fidelity of sesquiterpene synthases. nih.gov

Influence of Reaction Conditions on Enzyme Specificity

The product profile of sesquiterpene synthases can be highly sensitive to the conditions of the enzymatic reaction, particularly pH. Research on Cop4, a sesquiterpene synthase from the fungus Coprinopsis cinereus, demonstrates this phenomenon. nih.gov The fidelity of Cop4 is drastically influenced by the pH of the in vitro reaction. nih.gov Under standard conditions, Cop4 produces a mixture of sesquiterpenes, including δ-cadinene and β-copaene. However, altering the pH can render the enzyme significantly more selective. researchgate.net Both acidic (pH 5.0) and basic (pH 10.0) conditions cause Cop4 to favor the synthesis of (−)-germacrene D by promoting the deprotonation of a carbocation intermediate earlier in the cyclization pathway. nih.gov This shift dramatically alters the product ratio, highlighting the influence of the catalytic environment on the enzyme's function. nih.govresearchgate.net

| Enzyme | Reaction Condition | Major Products | Effect on this compound Production |

|---|---|---|---|

| Cop4 (C. cinereus) | Standard in vitro | Germacrene D, Cubebol, δ-cadinene, β-copaene | Produces β-copaene as part of a complex mixture. nih.govresearchgate.net |

| Cop4 (C. cinereus) | Acidic (pH 5.0) | (−)-Germacrene D (predominantly) | Selectivity shifts away from β-copaene. nih.gov |

| Cop4 (C. cinereus) | Basic (pH 10.0) | (−)-Germacrene D (predominantly) | Selectivity shifts away from β-copaene. nih.gov |

Mutational Analysis of Sesquiterpene Synthases Affecting Product Profiles

The product specificity of a sesquiterpene synthase is largely determined by the architecture of its active site. Mutational analysis, particularly of conserved regions like the H-α1 loop, has proven to be a powerful tool for understanding and altering enzyme function. nih.gov Studies on sesquiterpene synthases from Coprinus cinereus (Cop3, Cop4, and Cop6) have shown that targeted mutations in this loop can have a marked effect on the product profile. nih.govnih.gov

For the promiscuous Cop4 enzyme, which naturally produces β-copaene among other products, specific mutations within the H-α1 loop (e.g., H235P and N239L) led to a strong preference for synthesizing (−)-germacrene D, mimicking the effect of acidic or basic pH conditions. nih.gov Furthermore, swapping the entire H-α1 loop of the promiscuous Cop4 with that of the more selective Cop6 enzyme also influenced the product profile of Cop4. nih.govnih.gov Conversely, the product profile of the highly selective Cop6 remained largely unchanged after similar mutations. nih.gov These results confirm that the H-α1 loop plays a critical role in catalysis and product determination and can be a target for engineering enzymes with novel product specificities. nih.gov

| Enzyme Variant | Modification | Impact on Product Profile |

|---|---|---|

| Cop4 (Wild-Type) | None | Produces a mixture including δ-cadinene and β-copaene. nih.gov |

| Cop4 H235P | Site-directed mutation in H-α1 loop | Strongly favors (−)-germacrene D synthesis. nih.gov |

| Cop4 N239L | Site-directed mutation in H-α1 loop | Strongly favors (−)-germacrene D synthesis. nih.gov |

| Cop4 with Cop6 loop | H-α1 loop swapped with Cop6 enzyme | Product profile is altered. nih.govnih.gov |

| Cop6 (Wild-Type) | None | Highly selective for α-cuprenene. nih.gov |

| Cop6 with Cop4 loop | H-α1 loop swapped with Cop4 enzyme | Product profile remains identical to wild-type. nih.govnih.gov |

Biogenetic Cyclization Mechanisms Leading to this compound

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound involves a series of precisely controlled cyclization and rearrangement reactions.

Initial Cyclization from Farnesyl Cations

The biosynthesis of virtually all sesquiterpenes begins with the ionization of farnesyl pyrophosphate (FPP). nih.gov The enzyme, a sesquiterpene synthase, facilitates the removal of the diphosphate group, generating a farnesyl cation. researchgate.netnih.gov For the formation of cadinane-type sesquiterpenes like β-copaene, this process often involves an initial 1,10-ring closure of a cis-farnesyl cation intermediate. researchgate.netresearchgate.net This initial cyclization is the committed step that channels the substrate into a cascade of further transformations. nih.gov

Involvement of Specific Carbocation Intermediates (e.g., cis-Germacradienyl Cation)

Following the initial cyclization of the farnesyl cation, the reaction proceeds through a series of highly reactive carbocation intermediates. The formation of the cadinane (B1243036) skeleton, the core structure of β-copaene, is believed to proceed via a germacradienyl cation intermediate. wjarr.com Enzymes such as Cop4, which are known to produce β-copaene, also generate significant amounts of germacrene D under certain conditions. researchgate.net Germacrene D is the neutral olefin derived from the deprotonation of the germacradienyl cation. This shared biosynthetic capability strongly suggests that the germacradienyl cation is a key branching point in the reaction pathway, which can then undergo further cyclization to form the bicyclic cadinenyl cation, the immediate precursor to the copaene (B12085589) framework.

Rearrangement Cascades and Stereochemical Control

The final steps in the formation of this compound involve a complex series of intramolecular reactions known as rearrangement cascades. nih.gov20.210.105 Starting from the cadinenyl cation intermediate, a final ring closure through an intramolecular SN2-type reaction forms the distinctive tricyclic skeleton of the copaene molecule. This cascade is often accompanied by hydride shifts that position the positive charge at specific locations, guiding the subsequent bond formations. researchgate.net The enzyme's active site plays a crucial role throughout this process, acting as a template that folds the flexible farnesyl substrate into a specific conformation. This templating effect stabilizes specific carbocation intermediates and transition states, thereby exerting strict stereochemical control over the reaction and ensuring the formation of the correct this compound isomer. nih.gov

Biotechnological Approaches for this compound Production

Given its use as a flavor and fragrance additive, there is significant interest in developing sustainable and scalable methods for producing β-copaene. nih.gov Biotechnological production using engineered microorganisms offers a promising alternative to chemical synthesis or extraction from natural sources. nih.govnih.gov

Researchers have successfully identified and characterized novel sesquiterpene synthases for this purpose. By mining the genome of the basidiomycete Coniophora puteana, two enzymes, designated Copu2 and Copu3, were identified and expressed in an engineered Escherichia coli host. nih.gov The Copu2 enzyme was identified as the first exclusive β-copaene synthase, demonstrating remarkable product selectivity, with β-copaene accounting for 62% of all terpenoid products. nih.govnih.gov In combination with an optimized microbial production system, this approach yielded a product titer of 215 mg/L of β-copaene. nih.gov This level of selectivity and productivity exceeds previously published data and represents a significant step towards the economically viable bio-production of β-copaene. nih.govnih.gov

| Enzyme | Source Organism | Production Host | Primary Product | Product Selectivity | Reported Titer |

|---|---|---|---|---|---|

| Copu2 | Coniophora puteana | E. coli | β-Copaene | 62% | 215 mg/L nih.govnih.gov |

| Copu3 | Coniophora puteana | E. coli | Cubebol | 75% | 497 mg/L nih.govnih.gov |

| Cop4 | Coprinopsis cinereus | E. coli | β-Copaene / Cubebol | 30% / 10% | Not specified nih.gov |

Heterologous Expression in Microbial Hosts (e.g., Escherichia coli)

The cornerstone of producing a plant- or fungal-derived sesquiterpene in a microbe is the successful expression of a functional terpene synthase, the enzyme that converts the universal precursor farnesyl pyrophosphate (FPP) into the specific terpene skeleton. For β-copaene, a key enzyme is β-copaene synthase.

Researchers have identified and characterized several sesquiterpene synthases from various organisms that can be expressed in Escherichia coli. A notable example is the characterization of six sesquiterpene synthases from the basidiomycete Coprinus cinereus, which were functionally expressed in E. coli. nih.gov Among these, the enzyme Cop4 was identified as a synthase whose product profile includes β-copaene. nih.govnih.gov When the gene for Cop4 was cloned and expressed in E. coli, the microbial cells were able to produce a mixture of sesquiterpenes, including β-copaene, β-cubebene, sativene, and cubebol, from the cell's native FPP pool. nih.gov This demonstrates the feasibility of using E. coli as a host for producing copaene isomers.

The process of heterologous expression typically involves:

Gene Identification and Synthesis : Identifying the gene encoding the desired synthase (e.g., β-copaene synthase) from a source organism. Often, the gene sequence is optimized for codon usage in E. coli to improve protein expression levels. lbl.govplos.org

Vector Construction : Cloning the optimized synthase gene into an expression vector, such as a pET-series plasmid, under the control of a strong, inducible promoter (e.g., the T7 promoter). nih.govplos.org

Host Transformation : Introducing the expression vector into a suitable E. coli strain, such as BL21(DE3), which is engineered for high-level protein expression. nih.govplos.org

Cultivation and Induction : Growing the recombinant E. coli and inducing gene expression, leading to the synthesis of the terpene synthase, which then converts endogenous FPP into the target sesquiterpene.

Many terpene synthases exhibit catalytic promiscuity, meaning they can produce multiple products from a single FPP substrate. For instance, the Cop4 synthase from C. cinereus produces δ-cadinene as its major product but also synthesizes significant amounts of other sesquiterpenes, including β-copaene. nih.govnih.gov Similarly, the CubA synthase from Psilocybe cubensis, when expressed in E. coli, was shown to be a multi-product synthase generating cubebol, β-copaene, δ-cadinene, and germacrene D. researchgate.net This characteristic is a critical consideration in developing a microbial strain for the specific production of this compound.

| Sesquiterpene Synthase | Source Organism | Microbial Host | Major Products | Reference |

|---|---|---|---|---|

| Cop4 | Coprinus cinereus | E. coli | δ-Cadinene, β-Copaene, Cubebol, Sativene | nih.gov |

| α-Copaene Synthase | Piper nigrum | E. coli | α-Copaene | researchgate.net |

| CubA | Psilocybe cubensis | E. coli | Cubebol, β-Copaene, δ-Cadinene, Germacrene D | researchgate.net |

| Cop3 | Coprinus cinereus | E. coli | α-Muurolene | nih.gov |

Natural Occurrence and Distribution of Cis Beta Copaene

Occurrence in Plant Species

The compound is widely distributed across numerous plant families, often as a constituent of the aromatic essential oils produced by these species.

Cis-beta-copaene (B3060970) has been identified in a diverse range of botanical families, highlighting its broad distribution.

Myrtaceae: This family, known for its aromatic species, features this compound in the essential oils of various genera. It has been reported in species such as Myrciaria floribunda and Eugenia patrisii. nih.govnih.gov

Piperaceae: The pepper family is another significant source. The compound is a known volatile in the leaves of several Piper species, including Piper anonifolium. csic.es A broader analysis of the Piperaceae family confirms that copaene (B12085589) isomers are characteristic compounds within the Piper genus. researcher.liferesearchgate.net

Annonaceae: Various species within this family, such as Guatteria diospyroides, have been found to produce this compound as a minor component of their leaf essential oils. acgpubs.org It is also noted in other genera of the family. nih.gov

Lamiaceae: In the mint family, this compound is a notable constituent. For example, the essential oil of Lamium flexuosum from Sicily was found to be particularly rich in β-copaene (16.9%). tandfonline.com It has also been detected in the oils of various Stachys and Salvia species. nist.govtechscience.com

Table 1: Examples of Plant Families and Genera Containing this compound

| Family | Genus | Species Example | Citation(s) |

| Myrtaceae | Eugenia | Eugenia patrisii | nih.gov |

| Myrciaria | Myrciaria floribunda | nih.gov | |

| Piperaceae | Piper | Piper anonifolium | csic.es |

| Annonaceae | Guatteria | Guatteria diospyroides | acgpubs.org |

| Lamiaceae | Lamium | Lamium flexuosum | tandfonline.com |

| Stachys | Not specified | nist.gov | |

| Salvia | Salvia microphylla | techscience.com |

The localization of this compound varies within an individual plant, with concentrations differing across its organs.

Essential Oils: The most common source of this compound is the essential oil, a complex mixture of volatile compounds. It is a component of essential oils extracted from the aerial parts of plants like Lamium flexuosum. tandfonline.com

Leaves: Leaves are a primary site for the biosynthesis and storage of this compound. It has been identified in the leaf oils of Myrcianthes storkii (Myrtaceae), Guatteria species (Annonaceae), and various species within the Piperaceae family. csic.esacgpubs.orgscielo.sa.cr

Roots: The compound is not limited to the aerial parts of plants. The essential oil from the roots of Copaifera officinalis has been shown to contain sesquiterpenes, and related copaene isomers have been found in the roots of other plants. najah.edu

Twigs and Floral Buds: In Myrcianthes storkii, α-copaene, a closely related isomer, was found in the twig essential oil, while the floral buds also contained a complex terpenoid profile. scielo.sa.cr This suggests that this compound may also be present in these tissues in other species.

Table 2: Distribution of this compound Across Plant Organs

| Plant Organ | Finding | Plant Example(s) | Citation(s) |

| Essential Oils | A common constituent of the overall volatile profile. | Lamium flexuosum | tandfonline.com |

| Leaves | Frequently detected in essential oils extracted from leaves. | Myrcianthes storkii, Guatteria spp. | acgpubs.orgscielo.sa.cr |

| Roots | Found in the essential oils of root tissues. | Copaifera officinalis (related sesquiterpenes) | najah.edu |

| Twigs | Present in the volatile profile of woody tissues. | Myrcianthes storkii (as α-copaene) | scielo.sa.cr |

The production of this compound and other secondary metabolites is dynamic and can be significantly affected by the plant's environment and geographic origin. Abiotic stress factors related to climate change, such as drought, temperature, and light intensity, are known to alter the chemical profile of essential oils in families like Lamiaceae. researchgate.netnih.gov For instance, studies on Thymus species have shown that environmental factors can significantly affect essential oil yields. hu.edu.jo Similarly, research on Schinus molle has demonstrated that the chemical composition of its essential oil can vary with the seasons. sbq.org.br The emission of related sesquiterpenes, such as α-copaene, from tomato shoots has been shown to follow a diurnal pattern, suggesting a dependency on light. copernicus.org These findings indicate that the quantity and even the presence of this compound in a given plant can be highly variable.

Occurrence in Fungal Species

In addition to plants, various fungal species, particularly within the Basidiomycota phylum, are capable of synthesizing this compound.

This compound is a product of fungal secondary metabolism. Research has identified several species that produce this sesquiterpene.

Cerrena unicolor : This white-rot fungus is known to possess sesquiterpene cyclases, the enzymes responsible for producing compounds like this compound. mdpi.com

Coniophora puteana : Recombinant synthases from this brown-rot fungus have been shown to efficiently and selectively produce β-copaene when expressed in E. coli. mdpi.com

Psilocybe cubensis : Chromatographic analysis of the mature carpophores (fruiting bodies) of this mushroom led to the detection of β-copaene. researchgate.net

Coprinopsis cinereus : This inky cap fungus possesses a β-copaene synthase enzyme (Cop4), which catalyzes the formation of β-copaene from farnesyl diphosphate (B83284). nih.govwikipedia.orguniprot.org

Table 3: Examples of Fungal Species Producing this compound

| Phylum | Species | Finding | Citation(s) |

| Basidiomycota | Cerrena unicolor | Produces sesquiterpene cyclases. | mdpi.com |

| Basidiomycota | Coniophora puteana | Synthases from this fungus produce β-copaene. | mdpi.com |

| Basidiomycota | Psilocybe cubensis | Detected in the mature fruiting body. | researchgate.net |

| Basidiomycota | Coprinopsis cinereus | Contains a specific β-copaene synthase enzyme. | nih.govwikipedia.orguniprot.org |

The suite of volatile terpenes produced by a fungus can be considered its chemical fingerprint and varies considerably between species. Comparative analyses of these profiles are valuable for understanding fungal metabolism and taxonomy. The basidiomycete Coprinopsis cinereus has been shown to possess a diversity of sesquiterpene synthases, with one enzyme, Cop4, producing multiple products including δ-cadinene as the major product and β-copaene as a minor one. nih.gov In contrast, synthases from Coniophora puteana can be highly selective for β-copaene. mdpi.comnih.gov This demonstrates that even within the same phylum, the enzymatic machinery for terpene production is diverse, leading to distinct volatile bouquets. These differences in metabolic end-products reflect the unique evolutionary and ecological niches occupied by different fungal species.

Comparative Analysis of this compound Content Across Diverse Biological Sources

This compound is a sesquiterpene hydrocarbon found in the essential oils of a wide array of plant species. Its presence and concentration can vary significantly depending on the plant, the specific part of the plant, geographical location, and even the extraction method used. This section provides a comparative analysis of this compound content across various biological sources based on scientific research.

Research into the chemical composition of essential oils has identified this compound in numerous plant families. For instance, a study on the essential oils of three Beilschmiedia species revealed the presence of cis-beta-guaiene, a related sesquiterpene. oup.com In another analysis, the essential oil from the leaves of Combretum albidum was found to contain beta-copaene as a minor constituent. researchgate.net

The concentration of this compound can also differ between various parts of the same plant. For example, in a study of Kielmeyera coriacea, the inner bark essential oil was primarily composed of sesquiterpene hydrocarbons, with alpha-copaene being one of the major components at 14.9%. nih.gov

Different species within the same genus can also exhibit considerable variation in their essential oil profiles. An analysis of several Piper species from the Peruvian Amazonia showed that the essential oil of Piper anonifolium contained (-)-β-copaene at a concentration of 5.8%. csic.es Similarly, a study of Zanthoxylum rhetsa mentioned that the seed essential oil contains β-copaene as one of its components. researchgate.net

The method of extraction can also influence the detected amount of this compound. A study on Eryngium planum volatiles found that ultrasound-assisted hydrodistillation yielded an essential oil containing 11.97% of β-copaene, while headspace solid-phase microextraction of the same plant material showed a lower concentration of 4.61%. researchgate.net

Furthermore, the geographical origin and environmental conditions can play a role in the chemical composition of essential oils. A comparative analysis of Baccharis species collected from different locations in Bolivia demonstrated variations in their essential oil profiles, with some compounds being present in significant amounts in all samples. redalyc.org In a study on Solidago species, β-copaene was among the prominent sesquiterpenes found, with its content varying between different species and even between the leaves and inflorescences of the same species. mdpi.com For instance, in Solidago virgaurea inflorescence essential oils, β-copaene was a main compound, with concentrations ranging from 5.3% to 21.2%. mdpi.com

The following table provides a summary of the this compound content found in various biological sources as reported in scientific literature.

Interactive Data Table: this compound Content in Various Biological Sources

| Biological Source | Plant Part | Reported Content (%) | Reference |

| Piper anonifolium | Aerial Parts | 5.8 | csic.es |

| Piper reticulatum | Aerial Parts | 4.6 | csic.es |

| Eryngium planum (UAHD) | - | 11.97 | researchgate.net |

| Eryngium planum (HS-SPME) | - | 4.61 | researchgate.net |

| Solidago virgaurea | Inflorescences | 5.3 - 21.2 | mdpi.com |

| Kielmeyera coriacea | Inner Bark | 14.9 (as alpha-copaene) | nih.gov |

| Basilicum polystachyon | Leaf | 5.81 (as alpha-copaene) | vjs.ac.vn |

| Basilicum polystachyon | Flower | 5.77 (as alpha-copaene) | vjs.ac.vn |

| Diplosthephium juniperinum | - | 8.26 (as alpha-copaene) | mdpi.com |

Ecological and Biological Roles of Cis Beta Copaene

Role in Plant Defense Mechanisms

Plants have developed sophisticated defense systems that can be either constitutive (always present) or induced (activated in response to an attack). tesisenred.netnih.gov These defenses include the production of toxic chemicals and the release of volatile organic compounds (VOCs) to repel herbivores or attract their natural enemies. mdpi.comnih.gov Cis-beta-copaene (B3060970) is a key player in these defensive chemical arsenals.

When attacked by herbivores, plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). mdpi.comfrontiersin.org This release is a critical indirect defense mechanism. nih.gov this compound is frequently a component of these HIPV bouquets. For example, sweet potato leaves infested with Spodoptera littoralis (tobacco cutworm) release a complex blend of volatiles that includes α-copaene. mpg.de Similarly, maize roots attacked by the rootworm Diabrotica balteata emit a distinct profile of HIPVs containing copaene (B12085589). nih.gov

These volatile signals serve multiple purposes. They can act as a warning to neighboring plants, priming their defenses for a potential upcoming attack. frontiersin.org More significantly, they attract natural enemies of the attacking herbivores, such as predators and parasitoids. mdpi.commdpi.com For instance, induced volatile emissions from oak saplings, which can include α-copaene, have been associated with the attraction of certain parasitoid species. mdpi.com This tritrophic interaction—involving the plant, the herbivore, and the herbivore's natural enemy—is a cornerstone of plant defense strategy, and this compound is an important chemical mediator in this process. mdpi.com

Table 1: Examples of Plants Emitting Copaene in Response to Herbivory

| Plant Species | Herbivore | Induced Volatile Containing Copaene | Reference |

|---|---|---|---|

| Maize (Zea mays) | Diabrotica balteata (Banded cucumber beetle) | α-Copaene | nih.gov |

| Sweet Potato (Ipomoea batatas) | Spodoptera littoralis (Tobacco cutworm) | α-Copaene | mpg.de |

The production and emission of defense-related volatiles like this compound are tightly regulated by complex plant hormone signaling networks. unimi.it The jasmonic acid (JA) pathway is a central regulator of defenses against chewing insects and necrotrophic pathogens. biorxiv.orgresearchgate.net When a plant is wounded by an herbivore, jasmonate levels, particularly the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), increase. nih.gov This triggers a signaling cascade that activates transcription factors, such as MYC2, leading to the expression of defense genes, including those for terpene synthases. oup.com

Research has shown that the application of methyl jasmonate (MeJA), a derivative of jasmonic acid, can induce the expression of genes responsible for producing sesquiterpenes. mdpi.comoup.com In Arabidopsis thaliana, the transcription factor MYC2, a key component of the JA signaling pathway, directly binds to the promoters of sesquiterpene synthase genes, activating their expression and leading to the emission of compounds like (E)-β-caryophyllene. oup.com While direct evidence specifically linking this compound synthesis to the MYC2 transcription factor is specific, the general mechanism by which jasmonates induce terpene synthesis is well-established. biorxiv.orgoup.com The induction of copaene in maize and other plants upon herbivory is a clear indicator of its integration into these JA-mediated defense responses. nih.govmdpi.com

Interactions with Insect Species

The role of this compound extends beyond general plant defense, encompassing specific and nuanced interactions with various insect species where it can act as both a deterrent and an attractant.

Some studies have evaluated the repellent properties of essential oils where copaene is a listed component. mdpi.com The effectiveness can sometimes be dose-dependent, with high concentrations of an essential oil acting as a repellent, while lower concentrations may have no effect or even become attractive. tandfonline.com Research on essential oils from Croton species, which contain β-caryophyllene as a major component alongside other terpenes, has shown both toxic and repellent properties against the two-spotted spider mite, Tetranychus urticae. ms-editions.cl

In contrast to its repellent properties, α-copaene is a powerful attractant for certain insect species, a characteristic that can be exploited in pest management strategies. mdpi.comslu.se The most well-documented case is its role as a potent male-only attractant for the Mediterranean fruit fly, Ceratitis capitata (Medfly), a major agricultural pest. mdpi.comresearchgate.net This attraction is so strong that α-copaene isolated from clove oil has been found to be five to six times more attractive to Medfly males than the commercial lure, trimedlure. mdpi.com

Table 2: Insect Species Interactions with Copaene Isomers

| Insect Species | Isomer | Type of Interaction | Application/Significance | Reference |

|---|---|---|---|---|

| Ceratitis capitata (Mediterranean fruit fly) | α-Copaene | Attractant (Kairomone) for males | Used in baited traps for pest monitoring and control. | mdpi.comresearchgate.net |

| Tribolium castaneum (Red flour beetle) | Dihydro-cis-α-copaene-8-ol (in essential oil) | Repellent / Toxic | Component of essential oils with potential for stored product protection. | researchgate.net |

| Lasioderma serricorne (Cigarette beetle) | Dihydro-cis-α-copaene-8-ol (in essential oil) | Repellent / Toxic | Component of essential oils with potential for stored product protection. | researchgate.net |

in Plant-Plant Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and development of neighboring plants through the release of chemical compounds, known as allelochemicals. interesjournals.orgfrontiersin.org This chemical interference is a component of plant competition and can be either beneficial or detrimental to the affected plants. interesjournals.orgnih.gov Allelochemicals are found in various plant tissues, including leaves, roots, and stems, and are released into the environment through processes like volatilization, root exudation, and decomposition of plant litter. frontiersin.orgnih.gov Among the diverse array of allelochemicals, terpenes and their derivatives play a significant role in mediating these interactions. frontiersin.org

Suppression of Neighboring Plant Germination and Growth

The volatile nature of sesquiterpenes like this compound allows them to be released into the atmosphere and soil, potentially impacting the germination and early development of competing plant species. frontiersin.orgnih.gov While research often focuses on essential oil mixtures, specific compounds have been identified for their phytotoxic activities.

For instance, the essential oil of Lantana camara contains various compounds, including copaene isomers, that are implicated in its invasive success. mdpi.com While some compounds in Lantana camara are noted for their insecticidal properties, others are recognized for their ability to suppress the germination and growth of neighboring plants. mdpi.comresearchgate.net Similarly, the essential oil from the invasive weed Sphagneticola trilobata, which is noted for its potent antimicrobial and competitive abilities, contains copaene among its volatile organic compounds (VOCs). nih.gov

Studies on the allelopathic effects of essential oils containing copaene isomers have demonstrated their potential to inhibit plant growth. The essential oil of Cyperus rotundus, which includes α-copaene, has been observed to affect the development of other plants. Although its impact on seed germination of Mimosa pudica and Senna obtusifolia was minimal, it significantly inhibited root and hypocotyl development. nih.gov This suggests that the primary allelopathic effect may occur during post-germination stages, affecting seedling establishment and vigor.

Table 1: Allelopathic Effects of Essential Oils Containing Copaene Isomers on Plant Growth

| Plant Source | Active Compound Mentioned | Target Plant | Observed Effects | Reference |

| Cyperus rotundus | α-Copaene (in steam essential oil) | Mimosa pudica, Senna obtusifolia | Low inhibition of germination (<20%), but greater inhibition of root and hypocotyl development. | nih.gov |

| Lantana camara | β-Caryophyllene, among others | Neighboring competitive plant species | Inhibition of germination and growth. | mdpi.com |

| Sphagneticola trilobata | Copaene | Competing flora | Contributes to invasion success through potent antimicrobial and allelopathic effects. | nih.gov |

| Ailanthus altissima | Volatile Organic Compounds (VOCs) | Bidens pilosa | Significantly reduced total germination and germination speed in a dose-dependent manner. | mdpi.com |

Chemical Mediation of Interference Competition

Interference competition, which includes allelopathy, is a key factor in structuring plant communities. frontiersin.org Plants can release VOCs that act as signals to detect competitors and initiate physiological responses to enhance their competitive ability, even before direct competition for resources like light and nutrients begins. nih.gov

The release of volatile terpenes, such as isomers of copaene, from the leaves and roots of plants is a strategy to exert influence over the surrounding environment. frontiersin.orgnih.gov These compounds can accumulate in the soil and air around the plant, creating a chemical zone that can be unfavorable for the establishment and growth of other plants. frontiersin.orgnih.gov For example, volatile terpenes released by Salvia leucophylla have been shown to inhibit the growth of annual grassland species, thereby influencing the spacing and composition of the plant community. nih.gov

The mechanism of action for these allelochemicals can involve the disruption of fundamental physiological processes in the target plant, such as inhibiting cell division and elongation, altering membrane permeability, or interfering with metabolic pathways essential for growth. interesjournals.org The continuous release of these compounds from an allelopathic plant helps in maintaining its dominance in an ecosystem. interesjournals.org

Symbiotic and Antagonistic Microbial Interactions

This compound and its isomers are also involved in complex interactions with microorganisms in the environment, which can be either antagonistic (inhibitory) or symbiotic (mutually beneficial). frontiersin.orgnih.gov These interactions are mediated by the chemical properties of the compound and play a role in shaping microbial communities in the plant's vicinity, particularly in the rhizosphere (the soil region around plant roots). nih.govfrontiersin.org

Microbial volatiles are known to act as infochemicals that can affect the behavior and gene expression of other microorganisms, or as tools in interference competition to suppress or eliminate rivals. frontiersin.org The production of a wide array of volatile compounds by soil microorganisms themselves contributes to the complexity of these interactions. frontiersin.org

Antagonistic Microbial Interactions

Several studies have highlighted the antimicrobial properties of essential oils rich in sesquiterpenes, including various copaene isomers. These oils can inhibit the growth of a range of bacteria and fungi, including plant pathogens.

For example, essential oils extracted from Callistemon rigidus, which contain trans-beta-copaene, have demonstrated significant inhibitory activity against both Gram-negative and Gram-positive bacteria. nih.gov Copaiba oil, which has α-copaene as a major constituent, has also been noted for its antimicrobial effects, which can alter soil microbial respiration rates. redalyc.org Furthermore, the essential oil of Lantana camara, containing compounds like β-caryophyllene and germacrene-D, has been shown to suppress the growth of pathogenic fungi such as Fusarium oxysporum and Fusarium solani. mdpi.com

Table 2: Antimicrobial Activity of Essential Oils Containing Copaene Isomers

| Plant/Oil Source | Active Compound Mentioned | Target Microorganisms | Observed Effects | Reference |

| Callistemon rigidus | trans-β-Copaene | E. coli, S. viridans, MRSA | Significant inhibitory activity. | nih.gov |

| Copaiba Oil | α-Copaene | Soil bacteria | Antimicrobial effects leading to increased soil respiration at higher concentrations. | redalyc.org |

| Lantana camara | β-Caryophyllene, Germacrene-D | Fusarium oxysporum, Fusarium solani | Suppression of fungal growth. | mdpi.com |

Symbiotic Microbial Interactions

Beyond antagonism, there is evidence of more complex, and potentially symbiotic, relationships involving copaenes and microbes. A fascinating example is the biotransformation of sesquiterpenes by root-associated bacteria. Research has shown that when bacteria associated with the roots of vetiver grass are exposed to the sesquiterpene cuparene, they are capable of producing a variety of other sesquiterpenes, including β-copaene, β-bourbonene, and δ-cadinene. nih.govfrontiersin.org

This biotransformation indicates that soil microbes can metabolize plant-derived compounds, altering the chemical landscape of the rhizosphere. nih.govfrontiersin.org Such interactions could be symbiotic if the newly synthesized compounds provide a benefit to the plant, such as enhanced defense against pathogens or herbivores. The ability of rhizobacteria to produce and modify volatile compounds highlights their role in mediating plant interactions with their environment. nih.gov

Advanced Methodologies for Analysis and Characterization of Cis Beta Copaene

Isolation and Purification Techniques

The initial step in studying a specific compound from a natural source is its separation from a multitude of other components. This is particularly challenging for essential oils, which are complex volatile mixtures.

Chromatographic Separation Methods

Chromatography is a cornerstone of chemical separation, and various methods are employed to isolate cis-beta-copaene (B3060970).

Column Chromatography: This technique is a fundamental method for the purification of compounds from a mixture. For instance, open column chromatography using silica (B1680970) gel with a non-polar eluent like hexane (B92381) has been successfully used to separate copaene (B12085589) isomers. mdpi.com The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) and their elution with the mobile phase (hexane).

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and more efficient separation, preparative HPLC is often utilized. This method employs a high-pressure pump to pass the solvent through a column packed with a stationary phase. In the case of copaene isolation, a LiChrosorb Si 60 column has been used with hexane as the mobile phase, achieving a purity of 99.5% for α-copaene, a closely related isomer. mdpi.com HPLC is particularly effective for separating non-volatile and thermally unstable compounds. chiralpedia.com Modern purification strategies for volatile sesquiterpenes, including copaene isomers, often involve a combination of partitioning and chromatographic steps, including reversed-phase preparative HPLC, to achieve high purity for subsequent structural analysis. tandfonline.com

| Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved (for related isomers) | Reference |

| Open Column Chromatography | Silica gel (63–200 µm) | Hexane | 99% (for α-copaene) | mdpi.com |

| Preparative HPLC | LiChrosorb Si 60 (7 µm) | Hexane | 99.5% (for α-copaene) | mdpi.com |

Fractional Distillation of Complex Essential Oil Mixtures

Fractional distillation is a powerful technique for separating components of a liquid mixture based on their different boiling points. nih.gov When dealing with essential oils, this method can be used to enrich certain fractions with specific compounds like this compound. scielo.brresearchgate.net

The process involves heating the essential oil mixture, causing the more volatile components to vaporize first. These vapors then travel up a fractionating column, where they cool, condense, and are collected. By carefully controlling the temperature, different fractions can be collected at different points in the process. nih.gov For instance, fractional distillation of de-eugenolyzed clove essential oil has been shown to yield fractions with a higher concentration of α-copaene. mdpi.com Similarly, vacuum fractional distillation of essential oils from Cymbopogon winterianus and Schinus molle has been used to obtain fractions with varying compositions, including those containing β-copaene. scielo.br This technique is particularly useful for separating thermally sensitive compounds as the application of a vacuum lowers the boiling points of the components. nih.gov

Structural Elucidation and Stereochemistry Determination

Once a pure sample of this compound is obtained, the next critical step is to determine its precise chemical structure and the spatial arrangement of its atoms (stereochemistry). numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. numberanalytics.comhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. acenet.edu For the structural confirmation of β-copaene produced by recombinant E. coli, NMR spectra were recorded in deuterated benzene (B151609) (C₆D₆). nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques provide more detailed connectivity information. acenet.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. hyphadiscovery.comacenet.edu

HMBC (Heteronuclear Multiple Bond Coherence) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. hyphadiscovery.comacenet.edu

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. numberanalytics.comacenet.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like those found in essential oils. sciencepub.net In GC-MS, the sample is first separated by gas chromatography and then the individual components are analyzed by a mass spectrometer. The retention time from the GC and the mass spectrum from the MS are used to identify the compounds. For β-copaene, the mass spectrum shows a parent ion at m/z 204, corresponding to its molecular weight, and characteristic daughter ions at m/z 105 and 161. nih.govresearchgate.net GC-MS has been used to identify cis-β-copaene in the essential oils of various plants, including Eryngium planum and Torreya grandis. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a powerful tool for confirming the molecular formula of an unknown compound.

| Mass Spectrometry Technique | Information Obtained | Key Findings for β-Copaene | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | Parent ion at m/z 204; major daughter ions at m/z 105, 161 | nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition | Confirms the molecular formula C₁₅H₂₄ | nist.gov |

Enantiomeric Purity Assessment using Chiral Gas Chromatography

Chiral gas chromatography (GC) is an essential technique for separating enantiomers, which are non-superimposable mirror-image molecules that often exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically derivatives of cyclodextrins, which create a chiral environment where enantiomers can interact differently, leading to different retention times. elementlabsolutions.comgcms.czsigmaaldrich.com

For the analysis of copaene enantiomers, specialized chiral columns are employed. For instance, a trifluoroacetyl gamma-cyclodextrin (B1674603) (G-TA) column has been successfully used to separate α-copaene enantiomers. mdpi.com The conditions for such a separation can involve a specific temperature program, such as an initial temperature of 80°C held for 60 minutes, followed by a ramp of 1°C per minute up to 170°C, using helium as the carrier gas. mdpi.com This methodology allowed for the determination of the enantiomeric distribution of α-copaene isolated from de-eugenolyzed clove oil, revealing a composition of 62.37% of the (-) enantiomer and 37.63% of the (+) enantiomer. mdpi.com

The selection of the appropriate chiral stationary phase is crucial for achieving baseline separation of the enantiomers. Various cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are available and offer different selectivities for a range of chiral compounds, including terpenes. elementlabsolutions.comgcms.czrestek.com The stability of these columns is also a key factor, with some demonstrating consistent performance for over 250 injections without a significant loss of resolution. gcms.cz

The enantiomeric distribution of terpenes can vary significantly depending on the natural source. For example, in an analysis of Juniperus oxycedrus essential oil using a chiral column (HP-chiral-20B), twelve chiral compounds were detected, with the (+)-enantiomeric forms of α-pinene and bornyl acetate (B1210297) being predominant. jmaterenvironsci.com This highlights the importance of enantioselective analysis in the chemical profiling of natural products.

Table 1: Chiral Gas Chromatography Columns for Enantiomeric Separation

| Column Type | Stationary Phase | Common Applications | Reference |

|---|---|---|---|

| MEGA-DEX DMP Beta | 2,3-di-O-methyl-6-O-TBDMS-beta-cyclodextrin in SE-52 | Chiral separation of compounds like α-copaene | mega.mi.it |

| Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in 14% cyanopropylphenyl/86% dimethyl polysiloxane | Unique selectivity for esters, lactones, and other flavor components | restek.com |

| HP-chiral-20B | 20% β-cyclodextrin in 35% phenyl methyl polysiloxane | Enantiomeric distribution of chiral compounds in essential oils | jmaterenvironsci.com |

| G-TA | Trifluoroacetyl gamma-cyclodextrin | Enantiomeric separation of α-copaene | mdpi.com |

Quantitative Analysis and Profile Fingerprinting

Quantitative analysis and chemical fingerprinting are vital for the quality control of natural products containing this compound. These methods help to determine the concentration of specific compounds and to create a characteristic chemical profile of a sample.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds like sesquiterpenes. sigmaaldrich.com The flame ionization detector is mass-sensitive and its response is proportional to the mass of carbon atoms passing through it, making it an excellent choice for quantification. sigmaaldrich.com

A validated GC-FID method has been developed for the quantification of key sesquiterpenes, including α-copaene and β-caryophyllene, in copaiba oils. researchgate.netnih.govoup.com This method typically involves dissolving the oil sample in a solvent like hexane, adding an internal standard (such as 1,2,4,5-tetramethylbenzene), and injecting an aliquot into the GC system. researchgate.net The use of a capillary column, such as one coated with 5% phenyl-methylsiloxane (e.g., HP-5), allows for the separation of the individual components. researchgate.net

Validation studies for such methods have demonstrated good linearity over a specific concentration range, with acceptable limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov For instance, a validated method for terpenes in Cannabis sativa showed linearity from 1-100 μg/mL with a correlation coefficient (r²) greater than 0.99 for all analyzed terpenes. nih.gov The LOD and LOQ were found to be 0.3 and 1.0 μg/mL, respectively. nih.gov The repeatability and intermediate precision of these methods are typically assessed by calculating the relative standard deviation (RSD), which should ideally be less than 10%. researchgate.netnih.gov

The integration of chromatographic separation with spectroscopic detection, often referred to as a hyphenated technique, provides a powerful tool for both qualitative and quantitative analysis. chemijournal.com Gas chromatography-mass spectrometry (GC-MS) is a prime example, combining the separation power of GC with the identification capabilities of MS. mdpi.com This is particularly useful for complex mixtures like essential oils where co-elution of compounds is common. mdpi.com

For the analysis of this compound and other terpenoids, GC-MS allows for the tentative identification of compounds by comparing their mass spectra with those in spectral libraries (e.g., NIST). nih.govnih.gov Further confirmation is achieved by comparing their retention indices with literature values. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers even greater resolving power for extremely complex samples. mdpi.comlcms.cz In GC×GC, two columns with different selectivities are coupled, providing an orthogonal separation that can resolve many co-eluting peaks found in one-dimensional GC. mdpi.comlcms.cz This technique has been shown to significantly increase the number of identified compounds in essential oils compared to conventional GC-MS. mdpi.com

The combination of GC-FID and GC-MS in a single analysis, using a detector splitting system, allows for simultaneous quantification (FID) and identification (MS) from a single injection. shimadzu.com This integrated approach is highly efficient for the quality control of products like essential oils, enabling the confirmation of chromatogram shapes with the FID and the qualitative analysis of unknown peaks with the MS. shimadzu.com

Table 2: Research Findings on the Analysis of Copaene and Related Sesquiterpenes

| Technique | Analyte(s) | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| GC-FID | α-Copaene, β-Caryophyllene, α-Humulene | Copaiba Oleoresins | Validated method with linearity in the range of 0.10-18.74 mM and RSD lower than 10%. | researchgate.net |

| GC-FID | 10 major terpenes | Cannabis sativa | Validated method with linearity from 1-100 μg/mL (r² > 0.99) and LOD of 0.3 μg/mL. | nih.gov |

| GC-MS | β-Caryophyllene, α-Copaene, etc. | Copaiba Oil-Resin | Identified six characteristic compounds and used PCA to detect adulteration. | nih.gov |

| GC×GC-MS | Volatile constituents | Varronia curassavica Essential Oil | Identified 135 constituents, a three-fold improvement over 1D-GC. | mdpi.com |

| Chiral GC | α-Copaene enantiomers | De-eugenolyzed Clove Oil | Determined enantiomeric ratio of 62.37% (-) and 37.63% (+). | mdpi.com |

Chemical Synthesis and Derivatization of Cis Beta Copaene

Total Synthesis Approaches to cis-beta-Copaene (B3060970) and its Isomers

The construction of the compact and stereochemically rich tricyclo[4.4.0.02,7]decane skeleton of copaenes has been the subject of numerous synthetic efforts. These endeavors have showcased a variety of strategic approaches, from linear sequences to more convergent designs, and have been pivotal in advancing stereoselective reaction methodologies.

A significant advancement in the synthesis of β-copaene was reported by Snider and coworkers, who developed a concise route featuring an intramolecular [2+2] cycloaddition of a vinylketene. This strategy, while not strictly convergent in the sense of coupling two large fragments, embodies principles of efficiency by rapidly assembling the complex core in a single step from a relatively simple acyclic precursor.

| Synthetic Strategy | Key Features | Reference |

| Linear Synthesis | Step-by-step construction of the molecular framework. | Heathcock et al. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | General principle |

| Intramolecular Cycloaddition | Rapid assembly of the tricyclic core from an acyclic precursor. | Snider et al. |

The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol in its synthesis. The development of stereoselective reactions has been a cornerstone of successful total syntheses of copaenes.

One of the key challenges is the stereoselective formation of the C1 and C7 bridgehead stereocenters. The intramolecular [2+2] cycloaddition strategy employed by Snider's group provides a powerful solution to this problem. The stereochemistry of the newly formed cyclobutane (B1203170) ring is controlled by the geometry of the starting vinylketene and the alkene, leading to a predictable and stereoselective outcome.

Another critical aspect is the control of the relative stereochemistry of the isopropyl group at C8. In many synthetic routes, this is established through stereoselective reduction of a ketone precursor or through the use of chiral auxiliaries to direct the approach of a nucleophile. Heathcock's syntheses, for example, often involved diastereoselective reactions on bicyclic intermediates where the existing stereocenters directed the formation of new ones.

The choice of reagents and reaction conditions is paramount in achieving the desired stereoselectivity. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over another due to steric hindrance. Similarly, the use of chiral catalysts in reactions such as aldol (B89426) additions or Diels-Alder cycloadditions can provide enantioselective access to key intermediates.

While dedicated total syntheses of this compound have been the primary focus, the principles of modular synthesis are increasingly being applied to the broader field of terpene synthesis. A modular approach involves the creation of a library of interchangeable building blocks that can be combined in various ways to generate a diverse range of natural products and their analogs.

In the context of this compound, a modular strategy could involve the synthesis of a set of functionalized cyclopentane (B165970) and cyclohexane (B81311) modules. These modules could be designed to incorporate different substituents or functional groups, allowing for the rapid generation of a variety of copaene-like structures. While a purely chemical modular synthesis of this compound has not been extensively reported, chemoenzymatic approaches have demonstrated the power of this concept. For example, engineered enzymes can be used to assemble terpene precursors in a modular fashion, providing access to a wide array of sesquiterpenoids.

The development of robust and stereoselective coupling reactions is essential for the success of a modular approach. Reactions such as cross-coupling, metathesis, and multicomponent reactions are powerful tools for connecting molecular fragments in a controlled manner.

Derivatization and Analog Synthesis

The chemical modification of the this compound scaffold and the synthesis of its analogs are important for structure-activity relationship (SAR) studies and the development of new compounds with potentially useful biological properties.

The double bond in this compound is a prime site for chemical modification. Stereoselective oxidation of this functionality can lead to a variety of interesting derivatives. For instance, epoxidation of the exocyclic double bond can be achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction can be influenced by the steric environment around the double bond, often leading to the formation of the epoxide on the less hindered face of the molecule.

A recent study on the stereoselective oxidation of the related sesquiterpene, α-copaene, provides valuable insights. nih.gov Autoxidation and chemical oxidation methods were used to produce a range of oxygenated derivatives, including hydroperoxides, alcohols, and epoxides. nih.gov For example, treatment of α-copaene with selenium dioxide can lead to allylic oxidation, introducing a hydroxyl group adjacent to the double bond. The stereoselectivity of such reactions is often dictated by the accessibility of the allylic protons.

Other chemical transformations of the copaene (B12085589) skeleton include hydrogenation of the double bond to produce the corresponding saturated analog, and hydroboration-oxidation to introduce a hydroxyl group with anti-Markovnikov regioselectivity. The tricyclic framework of this compound is generally robust, allowing for a range of chemical modifications to be performed without skeletal rearrangement.

| Oxidation Product | Reagent/Method | Key Transformation |

| (-)-5R-hydroperoxy-α-copaene | Autoxidation | Allylic C-H oxidation |

| (+)-3S-hydroperoxycopa-4-ene | Autoxidation | Allylic C-H oxidation |

| (-)-α-copaene oxide | Chemical Oxidation | Epoxidation of the double bond |

| (+)-β-copaen-4α-ol | Chemical Oxidation | Allylic C-H oxidation |

| Copaenediol | Chemical Oxidation | Dihydroxylation |

| Copaene ketol | Chemical Oxidation | Oxidation to a ketone |

The synthesis of analogs and metabolites of this compound is crucial for understanding its biological activity and metabolic fate. Analogs can be designed to probe the importance of specific structural features, such as the isopropyl group or the exocyclic double bond.

For example, analogs with modified alkyl groups at the C8 position can be synthesized by starting with different precursors in a total synthesis approach. Alternatively, the isopropyl group can be modified in the final molecule through a series of functional group interconversions.

The synthesis of metabolites of this compound often involves mimicking the enzymatic reactions that occur in biological systems. The primary metabolic transformations of terpenes are typically oxidations, catalyzed by cytochrome P450 enzymes. These reactions can lead to the formation of alcohols, ketones, and epoxides. The stereoselective oxidation methods described in the previous section can be employed to synthesize these potential metabolites. For instance, the synthesis of hydroxylated derivatives of α-copaene serves as a good model for the potential metabolites of this compound. nih.gov

Furthermore, the synthesis of analogs can involve more significant alterations to the carbon skeleton. For example, ring-expansion or ring-contraction reactions could be used to generate novel tricyclic frameworks with different ring sizes. While the literature on the specific chemical synthesis of a wide range of this compound analogs is not extensive, the synthetic routes developed for the natural product itself provide a solid foundation for the preparation of such derivatives.

Comparative Analysis of Synthetic and Naturally Occurring this compound

The verification of a synthetic compound's structure and purity often relies on a direct comparison with its naturally occurring counterpart. This comparative analysis is crucial for confirming the success of a synthetic route and for ensuring that the synthetic material is suitable for further applications, including biological studies. The analysis typically involves a suite of spectroscopic and physical methods to compare the key characteristics of both the synthetic and natural samples of this compound.

A fundamental aspect of this comparison lies in establishing that the synthetic molecule has the same chemical identity and stereochemistry as the natural one. While the total synthesis of racemic (±)-beta-copaene has been reported, achieving the specific stereoisomer of naturally occurring this compound requires stereocontrolled synthetic strategies.

Ideally, a comprehensive comparative analysis would involve the following assessments:

Spectroscopic and Physical Property Comparison:

| Property | Synthetic this compound (Predicted/Reported) | Naturally Occurring this compound (Observed) |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| Appearance | Oily liquid | Oily liquid |

| Boiling Point | 254-256 °C at 760 mmHg (for beta-copaene) | Varies depending on the essential oil source |

| Optical Rotation | [α]ᴅ = 0° (for a racemic mixture) | Specific rotation varies with the natural source |

| Purity (GC-MS) | >95% (typical target for synthetic standards) | Varies widely depending on the essential oil |

Detailed Research Findings:

A critical step in the comparative analysis is the use of various analytical techniques to scrutinize the molecular structure and purity of both samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for comparing the retention time and mass fragmentation patterns of synthetic and natural this compound. In a GC analysis, both samples, under identical conditions, should exhibit the same retention time, indicating similar volatility and interaction with the stationary phase. The mass spectra of both the synthetic and natural compounds should be superimposable, showing identical fragmentation patterns and molecular ion peaks, which confirms the same molecular structure and mass. For instance, the mass spectrum of beta-copaene typically shows characteristic fragments that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure and stereochemistry of a molecule. A direct comparison of the NMR spectra of synthetic and natural this compound should reveal identical chemical shifts and coupling constants for all corresponding protons and carbons. This provides strong evidence that the carbon skeleton and the relative arrangement of atoms are the same. Any significant discrepancies in the spectra could indicate structural or stereochemical differences.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of synthetic and natural this compound should display identical absorption bands, corresponding to the vibrations of their chemical bonds. This comparison helps to confirm that the functional groups in both molecules are the same.

Optical Rotation: Naturally occurring this compound is a chiral molecule and will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer present in nature. A synthetically prepared sample, if racemic, will not exhibit any optical rotation. However, an enantioselective synthesis should yield a product with an optical rotation that matches that of the natural compound, confirming the correct absolute stereochemistry has been achieved. The optical rotation of alpha-copaene, a related isomer, has been shown to vary depending on its natural source, and similar variations could be expected for this compound.

In practice, obtaining a pure sample of naturally occurring this compound for direct comparison can be challenging, as it is often a minor component of complex essential oil mixtures. Therefore, the characterization data reported in the literature for the natural compound, such as GC-MS data from various essential oils, often serve as the benchmark for comparison with the synthetically derived material.

Non Clinical Biological Activities of Cis Beta Copaene and Structure Activity Relationships

Antioxidant Activity

The potential of cis-beta-copaene (B3060970) to counteract oxidative stress has been suggested, in line with the activities observed in many sesquiterpenes. ontosight.ai

The precise mechanisms of antioxidant action for this compound remain an area for further research. The observed increase in the total antioxidant capacity in human lymphocyte cultures suggests that copaene (B12085589) may not act as a direct radical scavenger but rather as an indirect antioxidant. nih.govmdpi.com This could involve enhancing the activity or expression of endogenous antioxidant enzymes and other protective molecules within the cells. nih.gov Plant-derived compounds like terpenoids can exert their antioxidant effects through such indirect pathways, contributing to cellular defense against reactive oxygen species (ROS). nih.gov

Antimicrobial Activity

The capacity of copaene isomers to inhibit the growth of pathogenic microorganisms has been documented, with most specific data pertaining to the alpha-isomer.

While data specifically for this compound is limited, research on alpha-copaene provides significant insight into the potential antibacterial properties of the copaene structure. Alpha-copaene has demonstrated notable antibacterial activity against several common foodborne pathogens. doi.org It has been shown to inhibit the growth of both Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli and Shigella bogdii. doi.org The mechanism of action for alpha-copaene involves damaging the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. doi.orgresearchgate.net Essential oils that are rich in alpha-copaene have also been noted for their antibacterial effects, particularly against Staphylococcus species. mdpi.com

| Bacterium | Gram Stain | MIC (μL/mL) | MBC (μL/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 1 | 4 |

| Escherichia coli | Negative | 1 | 4 |

| Bacillus cereus | Positive | 1 | 2 |

| Shigella bogdii | Negative | 0.5 | 2 |

Data derived from studies on alpha-copaene. doi.org

Investigations into the antifungal properties of copaene isomers are less common than antibacterial studies. Essential oils containing alpha-copaene as a constituent have shown activity against the human pathogen Candida albicans and the plant pathogen Aspergillus brasiliensis. doi.org For instance, the essential oil from Kielmeyera coriacea, which contains alpha-copaene, demonstrated antimicrobial effects. nih.gov However, research that isolates and tests the antifungal efficacy of pure this compound against specific plant or human fungal pathogens is not prominently available in the reviewed literature.

Anti-inflammatory Activity

The potential for this compound to modulate inflammatory pathways is suggested by studies on essential oils containing copaene isomers. Copaiba oil, which contains copaene sesquiterpenes, was found to be a potent inhibitor of nitric oxide (NO) production. nih.gov The inhibition of NO is a key target in anti-inflammatory research, as excess NO produced by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. nih.gov While this points to a potential anti-inflammatory effect for copaene, direct studies on this compound's ability to inhibit specific inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines are needed to fully establish its activity and mechanism. nih.govmdpi.com

In Vitro Modulation of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6)

The anti-inflammatory potential of sesquiterpenes is a significant area of research. Studies on copaiba oil, a natural resin of which copaene is a constituent, have provided indirect evidence for its role in modulating inflammatory mediators. An investigation into copaiba oil from Copaifera multijuga Hayne, which contains copaene, demonstrated a potent inhibition of nitric oxide (NO) production in vitro. nih.gov However, studies isolating this compound to determine its direct effects on specific inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are not extensively documented in the current body of scientific literature. Research on the closely related bicyclic sesquiterpene, beta-caryophyllene (B1668595), has shown that it can reduce the expression of pro-inflammatory cytokines, including TNF-α and IL-6, often through interaction with the cannabinoid receptor 2 (CB2). nih.govnih.gov While this suggests a potential mechanism for sesquiterpenes, direct evidence for this compound is still required.

Cellular Models for Anti-inflammatory Research

In vitro anti-inflammatory research commonly employs specific cellular models to screen and characterize the activity of natural compounds. The murine macrophage cell line, RAW 264.7, is a widely used model. nih.gov These cells, when stimulated with lipopolysaccharide (LPS), produce a variety of inflammatory mediators, including nitric oxide and cytokines like TNF-α and IL-6, mimicking an inflammatory response. nih.gov While this cell line is a standard for assessing the anti-inflammatory properties of natural products, specific studies detailing the effects of isolated this compound on LPS-stimulated RAW 264.7 cells are not prominently available.

Anticancer and Antiproliferative Studies

Cytotoxic Effects on Non-Clinical Cancer Cell Lines (e.g., Glioma, Breast Cancer)

The cytotoxic potential of copaene has been evaluated in a limited number of non-clinical studies. Research on an unspecified isomer of copaene demonstrated concentration-dependent cytotoxic effects on human lymphocytes. nih.gov In this study, significant suppression of cell proliferation and induction of cell death via membrane damage were observed at concentrations of 200 and 400 mg/L. nih.gov

While the prompt specifies a focus on glioma and breast cancer cell lines, direct studies on the cytotoxic effects of isolated this compound on these specific lines are scarce. However, research on essential oils containing beta-copaene provides some context. For instance, copaiba oils, which are rich in beta-caryophyllene and also contain other sesquiterpenes like alpha-copaene, have shown moderate cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Similarly, alpha-copaene has been noted for its cytotoxic activity against various tumor cells. nih.gov A study on the cytotoxic effects of α-copaene, a related isomer, showed mild cytotoxic effects on the N2a neuroblastoma cell line. researchgate.net

Table 1: In Vitro Cytotoxicity of Copaene on Human Lymphocytes

| Concentration | Effect on Cell Viability |

|---|---|

| 100 mg/L | Decrease in cell viability |

| 200 mg/L | Significant suppression of proliferation, cell death via membrane damage |

| 400 mg/L | Significant suppression of proliferation, cell death via membrane damage |

Data sourced from a study on an unspecified isomer of copaene. nih.gov

Exploration of Antiproliferative Mechanisms in Non-Clinical Systems

The precise antiproliferative mechanisms of this compound are not well-elucidated. The study on human lymphocytes showed that copaene suppressed proliferation, but the underlying molecular pathways were not detailed. nih.gov Research into other sesquiterpenes, such as beta-caryophyllene and its oxide, suggests potential mechanisms that could be relevant. These include the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways. nih.gov For example, beta-caryophyllene has been shown to induce apoptosis in multiple myeloma cells by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. mdpi.com However, it is crucial to note that these findings are for a different compound, and similar mechanistic studies for this compound are needed.

Neuroprotective Potential

In Vitro Models for Assessing Neuronal Protection

The assessment of neuroprotective potential in vitro often utilizes neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, or primary neuronal cultures. mdpi.comnih.govresearchgate.net These models can be subjected to neurotoxic insults, such as oxidative stress or exposure to toxins like the beta-amyloid peptide, to simulate conditions of neurodegeneration. nih.gov

Currently, there is a lack of direct evidence supporting a neuroprotective role for this compound. In fact, studies on the related isomer, alpha-copaene, have indicated cytotoxic effects against cultured primary rat neurons and N2a neuroblastoma cells, with significant decreases in cell proliferation observed at concentrations of 150 mg/L and 100 mg/L, respectively. researchgate.net Furthermore, copaiba essential oil, containing beta-caryophyllene and alpha-copaene as major components, has been shown to reduce the viability of SH-SY5Y neuronal cells in a time-dependent manner. mdpi.com In contrast, the related compound beta-caryophyllene has been investigated for neuroprotective effects, which are often linked to its activation of the CB2 receptor. doterra.com These contrasting findings underscore the need for specific research on this compound to determine its actual effect on neuronal cells.

Insect Control Applications (Non-Clinical)